N-(2-phenylethyl)but-3-en-1-amine
Overview
Description
N-(2-phenylethyl)but-3-en-1-amine: is an organic compound with the molecular formula C₁₂H₁₇N. It is characterized by the presence of a phenylethyl group attached to a butenylamine structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-(2-phenylethyl)but-3-en-1-amine involves the reductive amination of but-3-en-1-al with 2-phenylethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Grignard Reaction: Another synthetic route involves the reaction of 2-phenylethylmagnesium bromide with but-3-en-1-amine. This Grignard reaction requires anhydrous conditions and is usually carried out in an inert atmosphere.
Industrial Production Methods: Industrial production of this compound often employs large-scale reductive amination processes due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-phenylethyl)but-3-en-1-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. Reduction reactions often yield saturated amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles like hydroxide or cyanide ions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-phenylethyl)but-3-en-1-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs targeting specific biological pathways.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its structural features make it a candidate for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials. It may also be used in the formulation of certain types of coatings and adhesives.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)but-3-en-1-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-phenylethylamine: A structurally related compound with a similar phenylethyl group but lacking the butenylamine structure.
N-(2-phenylethyl)prop-2-en-1-amine: Another related compound with a prop-2-en-1-amine structure instead of but-3-en-1-amine.
Uniqueness: N-(2-phenylethyl)but-3-en-1-amine is unique due to its specific combination of a phenylethyl group and a butenylamine structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(2-phenylethyl)but-3-en-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-3-10-13-11-9-12-7-5-4-6-8-12/h2,4-8,13H,1,3,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLQOUGTTNYEIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNCCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.